Molecular Weight and Lipophilicity Advantage over 4-Benzyl Analog for CNS Lead Optimization
The compound avoids the substantial molecular weight penalty of the 4-benzyl analog, a critical factor in CNS drug design . The unsubstituted piperidine scaffold retains a lower molecular weight (301.38 g/mol) and computed logP (XLogP3 = 2.5), whereas the addition of a benzyl group increases the molecular weight to 391.5 g/mol and, based on the additional carbon atoms and aromatic ring, predictably raises XLogP3 by at least 1.0–1.5 log units . This difference places the target compound in a more favorable CNS multiparameter optimization (MPO) space for lead identification.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.38 g/mol |
| Comparator Or Baseline | 4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine (CAS 952983-64-1): 391.5 g/mol |
| Quantified Difference | -90.12 g/mol (23% lower molecular weight) |
| Conditions | Computed from molecular formula; data sourced from Chemsrc and Kuujia vendor databases. |
Why This Matters
Lower molecular weight is a key parameter in CNS MPO scoring (desirable MW ≤ 360), directly impacting the probability of achieving oral bioavailability and brain penetration in vivo; the 4-benzyl analog is excluded from this space.
